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Compound of Interest

Compound Name:
N-(4-chlorophenyl)-1-

phenylethanimine

Cat. No.: B189278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-(4-
chlorophenyl)-1-phenylethanimine, a compound of interest in various chemical and

pharmaceutical research fields. Due to the limited availability of comprehensive public data for

this specific molecule, this document presents confirmed ¹H NMR data alongside expected

Infrared (IR) and Mass Spectrometry (MS) characteristics derived from analogous compounds.

This guide is intended to serve as a valuable resource for the identification, characterization,

and quality control of N-(4-chlorophenyl)-1-phenylethanimine.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for N-(4-
chlorophenyl)-1-phenylethanimine.

Table 1: ¹H NMR Spectroscopic Data
The following ¹H NMR data has been reported for 1-(4-Chlorophenyl)-N-phenylethan-1-imine.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.92 d 8.5 2H Aromatic protons

7.42 d 8.5 2H Aromatic protons

7.36 t 7.5 2H Aromatic protons

7.10 t 7.5 1H Aromatic proton

2.30 s - 3H
Methyl protons (-

CH₃)

Table 2: Expected Infrared (IR) Absorption Bands
Specific IR data for N-(4-chlorophenyl)-1-phenylethanimine is not readily available. However,

based on the characteristic absorption frequencies of N-aryl imines, the following bands can be

expected.

Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3070 Medium to Weak Aromatic C-H Stretch

~2922 Weak
Aliphatic C-H Stretch

(asymmetric)

~2856 Weak
Aliphatic C-H Stretch

(symmetric)

~1600 Medium to Strong C=N Imine Stretch

~1440 Medium C=C Aromatic Ring Stretch

Table 3: Expected Mass Spectrometry (MS)
Fragmentation
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A specific mass spectrum for N-(4-chlorophenyl)-1-phenylethanimine is not publicly

available. The expected molecular ion peak and potential fragmentation patterns are based on

the principles of mass spectrometry for aromatic amines and imines. The molecular weight of

N-(4-chlorophenyl)-1-phenylethanimine (C₁₄H₁₂ClN) is approximately 229.71 g/mol .

m/z Value Interpretation

~229/231
Molecular ion peak (M⁺) with isotopic pattern for

Chlorine

M⁺ - 15 Loss of a methyl group (•CH₃)

M⁺ - 77 Loss of a phenyl group (•C₆H₅)

M⁺ - 111/113 Loss of a chlorophenyl group (•C₆H₄Cl)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H NMR spectrum for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.[1]

Sample Preparation:

Dissolve approximately 5-10 mg of the synthesized N-(4-chlorophenyl)-1-
phenylethanimine in about 0.7 mL of deuterated chloroform (CDCl₃).[1]

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Place the NMR tube in the spectrometer's probe.
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the peaks and determine the chemical shifts relative to the TMS standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Technique):

Thoroughly grind 1-2 mg of the solid N-(4-chlorophenyl)-1-phenylethanimine with

approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and

pestle.

Transfer the finely ground powder to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the background spectrum of the empty sample compartment.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

The instrument's software will automatically subtract the background spectrum from the

sample spectrum.

Analyze the resulting spectrum to identify the characteristic absorption bands.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

with a direct infusion source (e.g., Electrospray Ionization - ESI).

Sample Preparation (for GC-MS):

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane,

methanol).

Inject the solution into the gas chromatograph, which separates the components of the

sample before they enter the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

The sample molecules are introduced into the ion source of the mass spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Analyze the spectrum to identify the molecular ion peak and the fragmentation pattern.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of an imine compound.
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Caption: Workflow for Imine Synthesis and Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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